molecular formula C12H15NO3 B8331827 6-(2-Ethoxyethoxy)-1H-indol-5-ol

6-(2-Ethoxyethoxy)-1H-indol-5-ol

Cat. No. B8331827
M. Wt: 221.25 g/mol
InChI Key: VPESYSUXRLXYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Ethoxyethoxy)-1H-indol-5-ol is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

6-(2-ethoxyethoxy)-1H-indol-5-ol

InChI

InChI=1S/C12H15NO3/c1-2-15-5-6-16-12-8-10-9(3-4-13-10)7-11(12)14/h3-4,7-8,13-14H,2,5-6H2,1H3

InChI Key

VPESYSUXRLXYSU-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=C(C=C2C=CNC2=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

10% Palladium-carbon (water content, 50%) (6 g) was added to a solution of (E)-1-(benzyloxy)-2-(2-ethoxyethoxy)-4-nitro-5-(2-nitrovinyl)benzene described in Production Example 24-4 (17.5 g, 44.9 mmol) in methanol (180 mL) at room temperature. The reaction liquid was stirred under hydrogen atmosphere at room temperature. After 6 hours, the catalyst was filtered off with celite. The filtrate was concentrated under vacuum and then the residue was purified with silica gel column chromatography (n-heptane:ethyl acetate=2:1-1:1) to obtain the title compound (3.28 g, 33%).
[Compound]
Name
Example 24-4
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Palladium-carbon
Quantity
6 g
Type
catalyst
Reaction Step Two
Yield
33%

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